REACTION_CXSMILES
|
[F:1][C:2]([F:13])([F:12])[C:3]1[CH:8]=[CH:7][N:6]=[C:5]([C:9]([OH:11])=[O:10])[N:4]=1.[CH3:14][Si](C=[N+]=[N-])(C)C.O>C1COCC1.CO.CC(O)=O>[F:13][C:2]([F:1])([F:12])[C:3]1[CH:8]=[CH:7][N:6]=[C:5]([C:9]([O:11][CH3:14])=[O:10])[N:4]=1
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
FC(C1=NC(=NC=C1)C(=O)O)(F)F
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
300 μL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
2.6 mL
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)C=[N+]=[N-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
CC(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The solution was stirred for 2 hours at 0° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
at rt
|
Type
|
EXTRACTION
|
Details
|
The aqueous solution was extracted three times with EtOAc
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give an oil which
|
Type
|
CUSTOM
|
Details
|
was used without further purification
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
FC(C1=NC(=NC=C1)C(=O)OC)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |